
1-(3-Methoxybenzoyl)piperazine trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxybenzoyl)piperazine trifluoroacetate is a chemical compound with the molecular formula C12H16N2O2.C2HF3O2. It is known for its unique structure, which includes a piperazine ring substituted with a 3-methoxybenzoyl group and a trifluoroacetate counterion . This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(3-Methoxybenzoyl)piperazine trifluoroacetate typically involves the reaction of 3-methoxybenzoyl chloride with piperazine in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Methoxybenzoyl)piperazine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and specific catalysts depending on the desired transformation. The major products formed from these reactions vary based on the type of reaction and the reagents used.
Scientific Research Applications
1-(3-Methoxybenzoyl)piperazine trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzoyl)piperazine trifluoroacetate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity towards these targets. The trifluoroacetate counterion can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
1-(3-Methoxybenzoyl)piperazine trifluoroacetate can be compared with other similar compounds, such as:
1-(2-Methoxybenzoyl)piperazine trifluoroacetate: This compound has a similar structure but with the methoxy group at the 2-position instead of the 3-position.
1-(3-Methoxybenzyl)piperazine trifluoroacetate: This compound features a benzyl group instead of a benzoyl group.
1-(3-Methoxyphenyl)piperazine trifluoroacetate: This compound has a phenyl group instead of a benzoyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(3-methoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.C2HF3O2/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14;3-2(4,5)1(6)7/h2-4,9,13H,5-8H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDYFVBKJZIRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
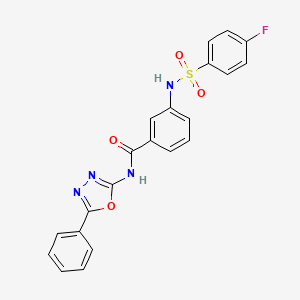
![5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2650206.png)
![N-(4-Chloro-2-fluorophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2650208.png)
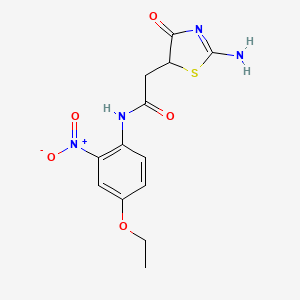
![2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B2650212.png)
![N-(1-Cyanocyclohexyl)-2-[4-(1H-imidazol-5-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B2650214.png)
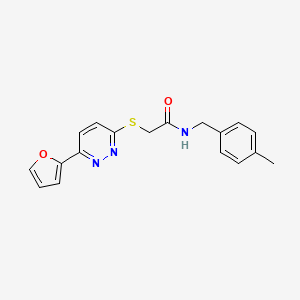
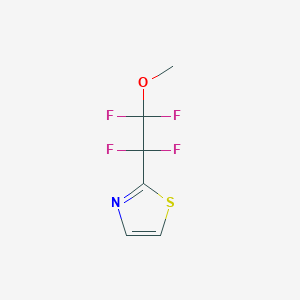
![3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2650218.png)
![1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2650219.png)
![1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2650220.png)
![N'-(4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2650221.png)
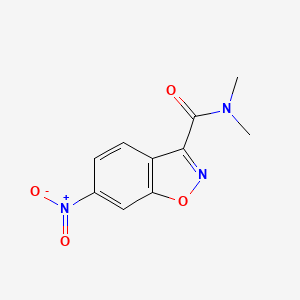
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2650225.png)
